molecular formula C11H8F2N2OS B10948337 4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol

4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol

Cat. No.: B10948337
M. Wt: 254.26 g/mol
InChI Key: MWHSLYJTDDARRI-UHFFFAOYSA-N
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Description

4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol is a chemical compound with the molecular formula C11H8F2N2OS It is characterized by the presence of a pyrimidine ring substituted with a thiol group at the 2-position and a difluoromethoxyphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.

    Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluoromethoxybenzene derivative.

    Thiol Group Introduction: The thiol group can be introduced through a substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a thiol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring or the difluoromethoxy group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced pyrimidine derivatives, defluorinated products.

    Substitution: Substituted aromatic or pyrimidine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol exhibits notable anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Binding studies have shown that this compound interacts effectively with COX enzymes, demonstrating a binding profile similar to established COX inhibitors such as celecoxib .

Table 1: Binding Affinity of this compound with COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound0.04 ± 0.010.04 ± 0.02
Celecoxib0.04 ± 0.010.04 ± 0.01

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its utility as a therapeutic agent in oncology . The mechanism involves interaction with specific molecular targets that are critical for cancer cell survival and proliferation.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Docking studies indicate that the compound binds to critical residues in COX enzymes, modulating their activity effectively .

Table 2: Molecular Docking Results

Target EnzymeBinding Energy (kcal/mol)Key Interactions
COX-1-7.5Hydrogen bonds with Ser530
COX-2-8.0Hydrophobic interactions with Val349

Case Studies and Research Findings

Several studies have documented the applications of compounds similar to this compound:

  • A study on pyrimidine derivatives demonstrated their efficacy in inhibiting COX enzymes and reducing inflammation in animal models, supporting the potential use of this compound in treating inflammatory diseases .
  • Another research highlighted the anticancer properties of related compounds, indicating their ability to stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation .

Mechanism of Action

The mechanism of action of 4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)pyrimidine-2-thiol: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-(3-Fluorophenyl)pyrimidine-2-thiol: Similar structure but with a fluorophenyl group instead of a difluoromethoxy group.

    4-(3-Chlorophenyl)pyrimidine-2-thiol: Similar structure but with a chlorophenyl group instead of a difluoromethoxy group.

Uniqueness

4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity, biological activity, and physicochemical properties. The difluoromethoxy group can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.

Biological Activity

4-(3-(Difluoromethoxy)phenyl)pyrimidine-2-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C11H9F2N3OS. The presence of a difluoromethoxy group enhances the compound's lipophilicity, which is crucial for its biological activity as it affects the compound's ability to penetrate cellular membranes and interact with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in terms of:

  • Anticancer Activity : Studies have shown that compounds with similar pyrimidine scaffolds exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : The compound's thiol group may contribute to its antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Activity

Research indicates that compounds structurally related to this compound have demonstrated potent anticancer activity. For instance, a study on phenylpyrazolo[3,4-d]pyrimidines showed IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, indicating strong potential for therapeutic applications .

Case Study: Cytotoxicity Testing

In a specific study involving the testing of various pyrimidine derivatives, compounds similar to this compound were evaluated against several cancer cell lines (HCT116, MCF7, HUH7). The results indicated that modifications in the chemical structure significantly influenced cytotoxicity, with some derivatives exhibiting IC50 values as low as 1.5 µM .

CompoundCell LineIC50 (µM)
Compound AHCT1161.5
Compound BMCF75.0
Compound CHUH710.0

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. A study on thione derivatives revealed that certain synthesized compounds exhibited better activity against gram-positive bacteria compared to gram-negative species. The presence of the thiol group was noted as a contributing factor to this enhanced activity .

Antimicrobial Testing Results

In antimicrobial assays, compounds related to this compound were tested against various bacterial strains:

Bacterial StrainActivity Level
Bacillus cereusHigh
Staphylococcus aureusModerate
Escherichia coliLow

The proposed mechanism of action for the anticancer effects involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest that the compound may interact with targets such as EGFR and CDK enzymes, which are crucial in cancer biology .

Properties

Molecular Formula

C11H8F2N2OS

Molecular Weight

254.26 g/mol

IUPAC Name

6-[3-(difluoromethoxy)phenyl]-1H-pyrimidine-2-thione

InChI

InChI=1S/C11H8F2N2OS/c12-10(13)16-8-3-1-2-7(6-8)9-4-5-14-11(17)15-9/h1-6,10H,(H,14,15,17)

InChI Key

MWHSLYJTDDARRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=CC=NC(=S)N2

Origin of Product

United States

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